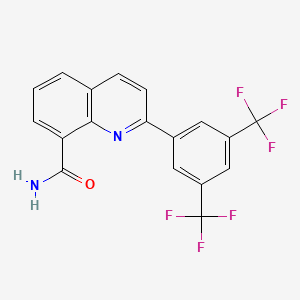
2-(3,5-Bis(trifluoromethyl)phenyl)quinoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Bis(trifluoromethyl)phenyl)quinoline-8-carboxamide is a compound that features a quinoline core substituted with a 3,5-bis(trifluoromethyl)phenyl group and a carboxamide group at the 8-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Bis(trifluoromethyl)phenyl)quinoline-8-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through cyclization reactions involving aniline derivatives and carbonyl compounds.
Introduction of the 3,5-Bis(trifluoromethyl)phenyl Group: This step often involves the use of 3,5-bis(trifluoromethyl)benzaldehyde or related compounds in a Friedel-Crafts acylation reaction.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the quinoline derivative with an appropriate amine or amide reagent under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Bis(trifluoromethyl)phenyl)quinoline-8-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can be used to modify the quinoline core or the carboxamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different functional groups onto the quinoline ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts where necessary.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially enhanced properties.
Applications De Recherche Scientifique
2-(3,5-Bis(trifluoromethyl)phenyl)quinoline-8-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as enzyme inhibitors or receptor antagonists.
Materials Science: Its fluorinated groups and quinoline core can contribute to the development of advanced materials with specific electronic or optical properties.
Catalysis: The compound can be used as a ligand or catalyst in various organic transformations, leveraging its ability to stabilize transition states and activate substrates.
Mécanisme D'action
The mechanism of action of 2-(3,5-Bis(trifluoromethyl)phenyl)quinoline-8-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups can enhance binding affinity and selectivity, while the quinoline core can participate in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoroquinolines: These compounds share the quinoline core and fluorine substituents, but differ in the specific positions and types of fluorine-containing groups.
Trifluoromethylphenyl Derivatives: Compounds with similar trifluoromethylphenyl groups but different core structures.
Uniqueness
2-(3,5-Bis(trifluoromethyl)phenyl)quinoline-8-carboxamide is unique due to the combination of its quinoline core, trifluoromethylphenyl group, and carboxamide functionality. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential for diverse applications in various scientific fields.
Propriétés
Numéro CAS |
655222-65-4 |
|---|---|
Formule moléculaire |
C18H10F6N2O |
Poids moléculaire |
384.3 g/mol |
Nom IUPAC |
2-[3,5-bis(trifluoromethyl)phenyl]quinoline-8-carboxamide |
InChI |
InChI=1S/C18H10F6N2O/c19-17(20,21)11-6-10(7-12(8-11)18(22,23)24)14-5-4-9-2-1-3-13(16(25)27)15(9)26-14/h1-8H,(H2,25,27) |
Clé InChI |
OJYSPWLDDDZCIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C(=O)N)N=C(C=C2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


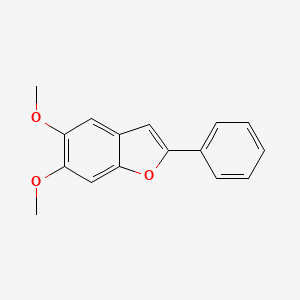
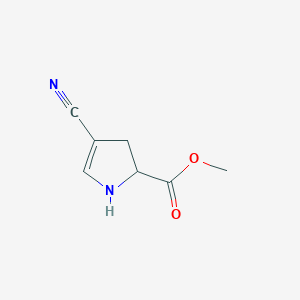

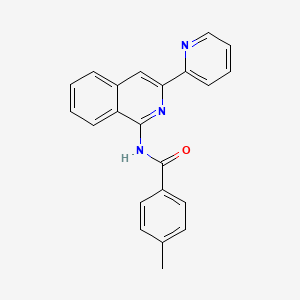
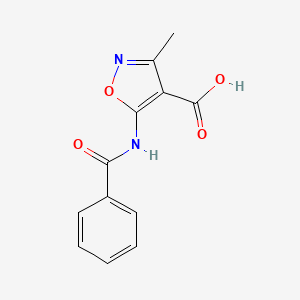
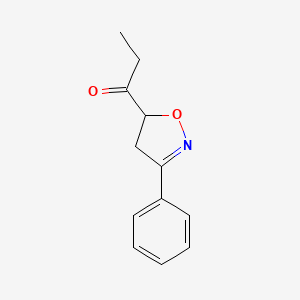
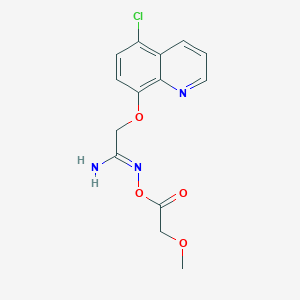

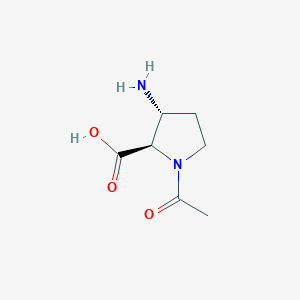
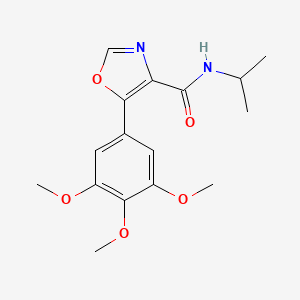
![3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenol](/img/structure/B12886127.png)

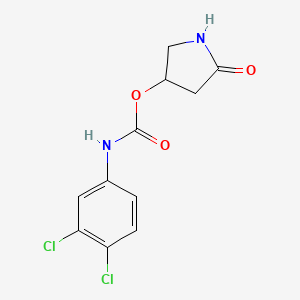
![1-Propyldibenzo[b,d]furan](/img/structure/B12886148.png)
